molecular formula C12H22O2 B12386706 5-Octyldihydrofuran-2(3H)-one-d2

5-Octyldihydrofuran-2(3H)-one-d2

Cat. No.: B12386706
M. Wt: 200.31 g/mol
InChI Key: WGPCZPLRVAWXPW-QDNHWIQGSA-N
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Description

5-Octyldihydrofuran-2(3H)-one-d2: is a deuterated analog of 5-Octyldihydrofuran-2(3H)-one, a compound belonging to the class of lactones. Lactones are cyclic esters that are commonly found in various natural products and synthetic compounds. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Octyldihydrofuran-2(3H)-one-d2 typically involves the deuteration of 5-Octyldihydrofuran-2(3H)-one. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Octyldihydrofuran-2(3H)-one-d2 can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted lactones or other derivatives.

Scientific Research Applications

Chemistry: 5-Octyldihydrofuran-2(3H)-one-d2 is used as a reference compound in NMR spectroscopy due to its deuterium labeling. It helps in the elucidation of molecular structures and dynamics.

Biology: In biological studies, the compound is used to trace metabolic pathways and study enzyme-catalyzed reactions involving lactones.

Medicine: The compound’s derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Octyldihydrofuran-2(3H)-one-d2 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms in the compound can influence reaction kinetics and pathways, providing insights into the molecular mechanisms of various biochemical processes.

Comparison with Similar Compounds

Uniqueness: The deuterium labeling in this compound makes it unique compared to its non-deuterated analogs. This labeling provides distinct advantages in NMR spectroscopy and other analytical techniques, allowing for more precise and detailed studies of molecular structures and dynamics.

Properties

Molecular Formula

C12H22O2

Molecular Weight

200.31 g/mol

IUPAC Name

5-(7,8-dideuteriooctyl)oxolan-2-one

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3/i1D,2D

InChI Key

WGPCZPLRVAWXPW-QDNHWIQGSA-N

Isomeric SMILES

[2H]CC([2H])CCCCCCC1CCC(=O)O1

Canonical SMILES

CCCCCCCCC1CCC(=O)O1

Origin of Product

United States

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